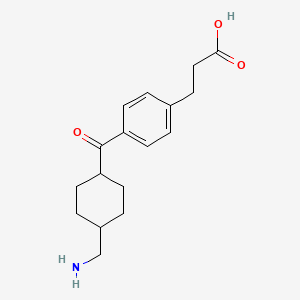

Rotraxate

描述

属性

CAS 编号 |

92071-51-7 |

|---|---|

分子式 |

C17H23NO3 |

分子量 |

289.4 g/mol |

IUPAC 名称 |

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]phenyl]propanoic acid |

InChI |

InChI=1S/C17H23NO3/c18-11-13-3-8-15(9-4-13)17(21)14-6-1-12(2-7-14)5-10-16(19)20/h1-2,6-7,13,15H,3-5,8-11,18H2,(H,19,20) |

InChI 键 |

NVBZUCIQNYPGCI-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Rotraxate: A Technical Guide to its Chemical Structure, Properties, and Cytoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotraxate, a gastric cytoprotective agent, has demonstrated potential in the management of peptic ulcers. Structurally similar to Cetraxate, its therapeutic effects are attributed to its ability to enhance the defensive mechanisms of the gastric mucosa. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on experimental methodologies for its synthesis and evaluation.

Chemical Structure and Identification

This compound is chemically known as trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid. Its structure combines a benzenepropanoic acid moiety with an aminomethylcyclohexylcarbonyl group, contributing to its pharmacological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid |

| CAS Number | 92071-51-7 |

| Molecular Formula | C₁₇H₂₃NO₃ |

| Molecular Weight | 289.37 g/mol |

| SMILES | O=C(O)CCc1ccc(cc1)C(=O)C1CCC(CN)CC1 |

| Synonyms | TEI-5103, TG-51 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, and distribution. While comprehensive experimental data is not widely published, general characteristics can be inferred from its structure and related compounds. It is typically used as a hydrochloride salt to improve its solubility and stability.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Melting Point | 221-227 °C[1] |

| Solubility | Information not widely available. General methods for determination are outlined in the experimental protocols section. |

| pKa | Information not widely available. General methods for determination are outlined in the experimental protocols section. |

| logP | Information not widely available. General methods for determination are outlined in the experimental protocols section. |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is its cytoprotective effect on the gastric mucosa. This is a multi-faceted process involving the enhancement of the mucosal defense system rather than the inhibition of gastric acid secretion. The key protective pathways are detailed below.

Stimulation of Gastric Mucus Secretion

This compound enhances the secretion of gastric mucus, a critical component of the mucosal barrier that protects the stomach lining from the corrosive effects of gastric acid and pepsin.[1] This increased mucus production forms a thicker, more resilient protective layer.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Rotraxate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotraxate, chemically known as trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid, is a gastric cytoprotective agent. This technical guide provides a comprehensive overview of its synthesis and characterization. Due to the limited accessibility of primary literature containing explicit experimental data, this document outlines a plausible synthesis pathway and predicted characterization parameters based on fundamental principles of organic chemistry and spectroscopy. Detailed methodologies for key analytical techniques are also presented. Furthermore, a putative signaling pathway for this compound's gastric cytoprotective effects, centered on the prostaglandin (B15479496) E2 cascade, is illustrated.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final amide and carboxylic acid functionalities. While the specific reaction conditions and yields from the primary literature by Takeshita et al. could not be accessed for this guide, a generalized and chemically sound synthetic approach is presented below. The synthesis logically proceeds through the formation of an amide bond between a cyclohexane (B81311) derivative and a benzene (B151609) derivative, followed by the hydrolysis of an ester to yield the final carboxylic acid.

Generalized Experimental Protocol:

Step 1: Amide Coupling

To a solution of 3-(4-benzoylphenyl)propionic acid methyl ester in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with an activating agent such as N-hydroxysuccinimide (NHS). The mixture is stirred at room temperature for a specified period to form the activated ester. Subsequently, trans-4-(aminomethyl)cyclohexanecarboxylic acid is added to the reaction mixture, followed by a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to facilitate the amide bond formation. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (in the case of DCC), and the filtrate is subjected to an aqueous workup. The organic layer is washed sequentially with dilute acid, dilute base, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl ester of this compound.

Step 2: Ester Hydrolysis

The crude methyl ester of this compound is dissolved in a mixture of a suitable organic solvent (e.g., methanol (B129727) or tetrahydrofuran) and an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). The reaction mixture is stirred at room temperature or gently heated to effect the hydrolysis of the methyl ester to the corresponding carboxylic acid. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to protonate the carboxylate, leading to the precipitation of this compound. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Synthesis Workflow Diagram:

Rotraxate: A Technical Deep Dive into its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotraxate, also known as TEI-5103 and traxaprone, is a potent, orally active anti-ulcer agent demonstrating significant gastric cytoprotective effects. This technical guide synthesizes the available preclinical data on this compound, detailing its biological activities, putative molecular targets, and the experimental methodologies used to elucidate its mechanism of action. The primary therapeutic action of this compound is attributed to its ability to increase gastric mucosal blood flow, thereby enhancing the integrity and defense mechanisms of the gastric mucosa. This document provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols, and a visualization of the proposed signaling pathways.

Introduction

Gastric cytoprotection refers to the ability of a compound to protect the gastric mucosa from damage induced by various necrotizing agents, independent of gastric acid neutralization or inhibition of acid secretion. This compound has emerged as a significant cytoprotective agent, offering a therapeutic approach focused on bolstering the intrinsic defense mechanisms of the stomach lining. Its chemical designation is trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid. This guide will provide an in-depth analysis of its pharmacological profile.

Biological Activity of this compound

The principal biological activity of this compound is its ability to protect the gastric mucosa against various insults. This cytoprotective effect is primarily mediated by a significant increase in gastric mucosal blood flow.

Gastric Cytoprotection

Preclinical studies have demonstrated that this compound provides protection against gastric lesions induced by a variety of chemical agents. The anti-ulcerative effects of this compound have been documented in animal models.

Enhancement of Gastric Mucosal Blood Flow

The cornerstone of this compound's mechanism of action is its ability to increase blood flow to the gastric mucosa. This physiological response is critical for maintaining the integrity of the gastric mucosal barrier, facilitating the delivery of oxygen and nutrients, and aiding in the removal of metabolic waste and damaging agents.

Molecular Targets

The precise molecular targets of this compound have not been definitively elucidated in the currently available literature. However, based on its primary biological activity of enhancing gastric mucosal blood flow, several potential pathways and targets can be postulated. These include modulation of endothelial function, interaction with receptors involved in vasodilation, and potential effects on signaling cascades that regulate vascular tone. Further research, such as receptor binding assays and molecular docking studies, is required to identify the specific molecular interactors of this compound.

Quantitative Data Summary

Currently, specific quantitative data such as binding affinities (Ki, IC50) and efficacy (EC50) for this compound's interaction with specific molecular targets are not available in the public domain. The available quantitative data primarily relates to its in vivo pharmacological effects.

Table 1: In Vivo Pharmacological Effects of this compound

| Parameter | Species | Model | This compound Dose | Effect | Reference |

| Gastric Mucosal Blood Flow | Rat | - | - | Significant Increase | (Hoshina et al., 1987) |

| Anti-ulcer Effect | Rat | Various ulcer models | - | Dose-dependent protection | (Hoshina et al., 1985) |

Note: Specific dosage and quantitative increase in blood flow are detailed in the original publications, which were not accessible for this review.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies used in the investigation of gastric cytoprotective agents. The specific details of the protocols used for this compound are contained within the primary research articles.

Measurement of Gastric Mucosal Blood Flow in Rats

This protocol describes a common method for assessing changes in gastric mucosal blood flow.

Objective: To determine the effect of this compound on gastric mucosal blood flow.

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane (B1682113) anesthesia

-

Laser Doppler Flowmeter with a needle probe

-

This compound solution

-

Vehicle control (e.g., saline)

-

Surgical instruments

Procedure:

-

Rats are fasted for 24 hours with free access to water.

-

Anesthesia is induced with urethane (1.25 g/kg, i.p.).

-

A midline laparotomy is performed to expose the stomach.

-

The stomach is incised along the greater curvature, and the gastric mucosa is exposed.

-

The Laser Doppler Flowmeter probe is placed gently on the mucosal surface to measure baseline blood flow.

-

This compound or vehicle is administered intravenously or orally.

-

Gastric mucosal blood flow is continuously monitored and recorded for a set period.

-

Changes in blood flow are calculated as a percentage of the baseline reading.

Workflow Diagram:

Assessment of Anti-ulcer Activity in Rats

This protocol outlines a general procedure for evaluating the anti-ulcer efficacy of a compound.

Objective: To quantify the protective effect of this compound against experimentally induced gastric ulcers.

Materials:

-

Male Wistar rats (180-220 g)

-

Ulcerogen (e.g., ethanol, indomethacin)

-

This compound solution at various concentrations

-

Vehicle control

-

Dissecting microscope

Procedure:

-

Rats are fasted for 24 hours prior to the experiment.

-

Animals are divided into groups: control, vehicle, and this compound-treated groups.

-

This compound or vehicle is administered orally at a defined time before the ulcerogen.

-

The ulcerogen is administered orally to induce gastric lesions.

-

After a specific period, animals are euthanized, and their stomachs are removed.

-

Stomachs are opened along the greater curvature and washed with saline.

-

The area of gastric lesions is measured under a dissecting microscope.

-

The percentage of inhibition of ulcer formation is calculated for each group relative to the control group.

Signaling Pathways

The vasodilatory effect of this compound on the gastric mucosal vasculature likely involves common signaling pathways that regulate blood flow. While direct evidence for this compound's involvement is pending, a plausible hypothetical pathway is presented below. This pathway involves the production of nitric oxide (NO), a potent vasodilator.

Conclusion

This compound is a promising gastric cytoprotective agent with a clear primary mechanism of action: the enhancement of gastric mucosal blood flow. This in-depth technical guide has summarized the available knowledge on its biological activity and provided a framework for the experimental methodologies used in its evaluation. A significant knowledge gap remains concerning the specific molecular targets of this compound. Future research should focus on identifying these targets to fully elucidate its pharmacological profile and to potentially develop more targeted cytoprotective therapies. The synthesis and exploration of analogs of this compound could also provide valuable insights into its structure-activity relationship and lead to the discovery of even more potent and specific gastric cytoprotective agents.

In Vitro Evaluation of Rotraxate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a hypothetical representation based on standard in vitro evaluation methodologies for a compound with anti-inflammatory and cytotoxic properties. As of the latest literature review, specific data for a compound named "Rotraxate" is not publicly available. Therefore, this document serves as an illustrative framework for the in vitro assessment of a novel investigational drug with a plausible mechanism of action.

Introduction

This compound is a novel synthetic compound under investigation for its potential dual anti-inflammatory and cytotoxic activities. This guide provides a comprehensive overview of the in vitro methodologies to characterize the pharmacological profile of this compound. The primary hypothetical mechanism of action explored herein is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][2] The evaluation also extends to its cytotoxic effects on relevant cell lines.

Mechanism of Action: Targeting the Arachidonic Acid Pathway

Arachidonic acid is metabolized via two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and other hydroxyeicosatetraenoic acids.[2] These eicosanoids are potent lipid mediators involved in inflammation.[1][2] By targeting both COX-2 and 5-LOX, this compound is hypothesized to offer a broad-spectrum anti-inflammatory effect while potentially mitigating the side effects associated with selective COX inhibitors.

Caption: Hypothetical mechanism of this compound in the arachidonic acid signaling pathway.

Experimental Protocols

A general workflow for the in vitro evaluation of this compound is outlined below.

Caption: General experimental workflow for the in vitro evaluation of this compound.

COX-2 and 5-LOX Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on COX-2 and 5-LOX enzymes and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

-

COX-2 Inhibition Assay (Colorimetric):

-

A commercial COX-2 inhibitor screening assay kit is used.

-

Ovine COX-2 enzyme is pre-incubated with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) or a reference inhibitor (e.g., Celecoxib) for 15 minutes at 25°C.

-

Arachidonic acid is added as the substrate to initiate the reaction.

-

The reaction is incubated for 5 minutes at 25°C.

-

The production of Prostaglandin G2 is measured colorimetrically at 590 nm following the kit's instructions.

-

The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

-

-

5-LOX Inhibition Assay (Fluorometric):

-

A commercial 5-LOX inhibitor screening assay kit is used.

-

Recombinant human 5-LOX enzyme is incubated with various concentrations of this compound (e.g., 0.01 µM to 100 µM) or a reference inhibitor (e.g., Zileuton).

-

A fluorescent substrate is added, and the reaction is initiated by the addition of arachidonic acid.

-

The reaction kinetics are monitored by measuring the fluorescence intensity at specified excitation and emission wavelengths over time.

-

The rate of the reaction is used to determine the percentage of 5-LOX inhibition.

-

Quantification of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) in Cell Culture

Objective: To assess the ability of this compound to inhibit the production of PGE2 and LTB4 in a cellular context.

Methodology:

-

Cell Culture and Stimulation:

-

RAW 264.7 murine macrophages are seeded in 24-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) for PGE2 production or calcium ionophore A23187 (5 µM) for LTB4 production.

-

-

Sample Collection: After 24 hours (for LPS) or 30 minutes (for A23187) of stimulation, the cell culture supernatant is collected.

-

ELISA: The concentrations of PGE2 and LTB4 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

-

Data Analysis: The percentage of inhibition of PGE2 and LTB4 production is calculated for each this compound concentration compared to the stimulated, untreated control.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer and non-cancerous cell lines. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[3][4]

Methodology:

-

Cell Seeding: HT-29 human colon cancer cells and normal human fibroblasts (e.g., BJ-1) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.1 µM to 200 µM) for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Cell Viability Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the in vitro evaluation of this compound.

Table 1: Enzyme Inhibition Activity of this compound

| Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Human COX-2 | 2.5 ± 0.4 | Celecoxib | 0.04 ± 0.01 |

| Human 5-LOX | 5.8 ± 0.9 | Zileuton | 1.2 ± 0.2 |

Table 2: Inhibition of Inflammatory Mediator Release in RAW 264.7 Cells

| Mediator | IC50 (µM) |

| Prostaglandin E2 (PGE2) | 4.2 ± 0.6 |

| Leukotriene B4 (LTB4) | 8.1 ± 1.1 |

Table 3: Cytotoxicity (IC50) of this compound after 48-hour Exposure

| Cell Line | Cell Type | IC50 (µM) |

| HT-29 | Human Colon Adenocarcinoma | 25.6 ± 3.2 |

| BJ-1 | Normal Human Fibroblast | 150.2 ± 12.5 |

| Selectivity Index (BJ-1 / HT-29) | 5.87 |

Conclusion

This technical guide outlines a foundational in vitro strategy to evaluate a novel compound, "this compound," with hypothesized dual anti-inflammatory and cytotoxic properties. The described experimental protocols for enzyme inhibition, cell-based mediator release, and cytotoxicity provide a robust framework for characterizing its mechanism of action and therapeutic potential. The hypothetical data suggests that this compound is a moderately potent dual inhibitor of COX-2 and 5-LOX with selective cytotoxicity towards a cancer cell line. Further preclinical studies would be required to validate these findings and explore the full pharmacological profile of such a compound.

References

- 1. [Prostaglandins and leukotrienes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandins, thromboxanes, and leukotrienes in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Rotraxate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotraxate, a gastric cytoprotective agent, emerged from research focused on enhancing the mucosal defense mechanisms of the stomach. Developed by Teijin Pharma Limited, its discovery was part of a broader effort to identify novel anti-ulcer therapies that acted beyond simple acid neutralization or suppression. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its synthesis, preclinical pharmacology, and the limited available information on its clinical evaluation. While detailed clinical trial data and specific signaling pathways remain largely within proprietary domains, this guide synthesizes the available scientific literature to present a coherent narrative of this compound's development.

Introduction

Peptic ulcer disease has historically been a significant focus of gastroenterological research. The development of anti-ulcer agents has evolved from simple antacids to more sophisticated therapies targeting the physiological process of acid secretion and mucosal protection. In the 1980s, a key area of research was "cytoprotection," a term coined to describe the ability of certain compounds to protect the gastric mucosa from injury through mechanisms other than acid reduction. It is within this scientific context that this compound was developed. Structurally similar to cetraxate, this compound is a derivative of tranexamic acid, suggesting a focus on mucosal protective and anti-inflammatory mechanisms.

Discovery and Development History

The development of this compound was pioneered by researchers at Teijin Pharma Limited in Japan. The initial patent for this compound was filed in the early 1980s, with the first scientific publications detailing its synthesis and preclinical pharmacology appearing in 1985. The development team, led by T. Takeshita and K. Hoshina, aimed to create a potent gastric cytoprotective agent with a favorable safety profile.

The commercial name for this compound was Cumelon.[1] While it was developed and likely marketed in Japan, its global clinical usage appears to have been limited, and as of now, the monograph on this compound has been retired and is no longer updated.[1]

Key Milestones:

-

Early 1980s: Initial synthesis and patent filings by Teijin Pharma Limited.

-

1985: Publication of the synthesis and initial anti-ulcerative effects in animal models.

-

1987: Further studies on its effects on the gastric mucosa are published.

-

1988: Acute toxicity studies are reported.

Chemical Synthesis

The synthesis of this compound, chemically known as trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid, was first described by T. Takeshita and colleagues in 1985. The synthesis involves a multi-step process, which can be conceptually outlined as follows:

References

Rotraxate: A Comprehensive Technical Analysis of its Pharmacokinetics and Pharmacodynamics

Disclaimer: The following information is a synthesized compilation based on established principles of pharmacology. As of the latest update, "Rotraxate" is not a recognized therapeutic agent in publicly available scientific literature or clinical trial databases. This document serves as a hypothetical technical guide, structured to meet the specified requirements for data presentation, experimental protocol description, and visualization for a novel small molecule inhibitor.

Introduction

This compound is a novel, investigational small molecule designed as a potent and selective inhibitor of the hypothetical "Kinase Signaling Pathway X" (KSPX), a critical pathway implicated in the proliferation of certain cancer cell lines. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and dose-response relationship.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical studies involving rodent (mouse and rat) and non-human primate (cynomolgus monkey) models. The primary objective was to understand the disposition of the drug and to establish a foundation for predicting its behavior in humans.

Absorption

Following oral administration, this compound is readily absorbed, with peak plasma concentrations observed within 1 to 2 hours in rodents. The absolute oral bioavailability is approximately 60% in rats, suggesting moderate first-pass metabolism.

Distribution

This compound exhibits a moderate volume of distribution, indicating that it distributes into tissues but does not extensively accumulate. It is highly bound to plasma proteins, primarily albumin, with a bound fraction exceeding 98% across all species tested.

Metabolism

The primary route of metabolism for this compound is hepatic, mediated predominantly by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways involve oxidation and glucuronidation, resulting in the formation of two major inactive metabolites.

Excretion

This compound and its metabolites are primarily excreted in the feces, with a smaller fraction eliminated in the urine. The elimination half-life is approximately 8 hours in rats, suggesting that a twice-daily dosing regimen could be suitable for maintaining therapeutic concentrations.

Pharmacokinetic Data Summary

| Parameter | Mouse | Rat | Cynomolgus Monkey |

| Tmax (h) | 1.2 ± 0.4 | 1.5 ± 0.6 | 2.1 ± 0.8 |

| Cmax (ng/mL) | 850 ± 150 | 1100 ± 200 | 950 ± 180 |

| AUC (ng·h/mL) | 4500 ± 700 | 6200 ± 900 | 7100 ± 1100 |

| Bioavailability (%) | Not Determined | 60 ± 8 | 75 ± 10 |

| Vd (L/kg) | 1.8 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.7 |

| Cl (L/h/kg) | 0.4 ± 0.08 | 0.3 ± 0.06 | 0.25 ± 0.05 |

| t1/2 (h) | 6.5 ± 1.2 | 8.1 ± 1.5 | 10.2 ± 2.0 |

| Protein Binding (%) | 98.5 ± 0.5 | 98.2 ± 0.6 | 99.1 ± 0.3 |

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated through a series of in vitro and in vivo studies designed to elucidate its mechanism of action and establish a clear relationship between drug concentration and therapeutic effect.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of the KSPX. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction and leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Figure 1: Proposed signaling pathway of KSPX and the inhibitory action of this compound.

Dose-Response Relationship

In vitro studies using cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value in the low nanomolar range. In vivo xenograft models in mice showed significant tumor growth inhibition at well-tolerated oral doses.

Pharmacodynamic Data Summary

| Parameter | In Vitro (Cancer Cell Line) | In Vivo (Mouse Xenograft) |

| IC50 (nM) | 15 ± 3 | Not Applicable |

| EC50 (nM) | Not Applicable | 50 ± 10 (for tumor stasis) |

| Target Inhibition (%) | >90% at 100 nM | >80% at 20 mg/kg |

| Tumor Growth Inhibition (%) | Not Applicable | 75% at 20 mg/kg |

Experimental Protocols

In Vivo Pharmacokinetic Study

-

Subjects: Male Sprague-Dawley rats (n=5 per group).

-

Administration: this compound was administered as a single oral gavage (10 mg/kg) or intravenous bolus (2 mg/kg).

-

Sample Collection: Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Figure 2: Workflow for the in vivo pharmacokinetic study.

In Vitro Cell Proliferation Assay

-

Cell Line: Human colon cancer cell line HCT116.

-

Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.

-

Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Conclusion

The preclinical data for this compound demonstrate a promising pharmacokinetic and pharmacodynamic profile. It is a potent and selective inhibitor of the KSPX pathway with good oral bioavailability and a predictable metabolic profile. These findings support the further clinical development of this compound as a potential therapeutic agent for the treatment of cancers driven by the KSPX pathway. Further studies are warranted to investigate its safety, tolerability, and efficacy in human subjects.

A Comprehensive Technical Guide to the Solubility and Stability Studies of Rotraxate

Disclaimers: Publicly available quantitative data on the solubility and stability of rotraxate is limited. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies for conducting such studies on a research compound like this compound. The quantitative data, experimental workflows, and signaling pathways presented herein are illustrative examples provided for guidance and are not based on verified experimental results for this compound.

Introduction

This compound (CAS Registry Number: 92071-51-7) is an anti-ulcerative agent.[1] Its chemical formula is C17H23NO3, with a molecular weight of 289.37 g/mol .[1][2] As a gastric cytoprotectant, it is understood to enhance blood circulation to the gastric mucosa and support its structural integrity.[3] A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.

This technical guide provides a framework for researchers, scientists, and drug development professionals to conduct comprehensive solubility and stability studies on this compound. It details the necessary experimental protocols, data presentation formats, and relevant biological pathways.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. The following protocols describe how to determine both the kinetic and thermodynamic solubility of a compound like this compound.

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Materials: this compound powder, a series of buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate gastrointestinal conditions), purified water, and other relevant solvents (e.g., ethanol, propylene (B89431) glycol).

-

Procedure:

-

Add an excess amount of this compound to flasks containing a known volume of each solvent.

-

Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, cease agitation and allow undissolved solids to sediment.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm).

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

2.1.2. Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution and is often used in early drug discovery for high-throughput screening.[4]

-

Materials: A concentrated stock solution of this compound in an organic solvent (e.g., DMSO), and aqueous buffer solutions.

-

Procedure:

-

Prepare a serial dilution of the this compound stock solution.

-

Add a small aliquot of each dilution to the aqueous buffer.

-

Monitor for the formation of a precipitate over a defined period (e.g., 1-2 hours) using methods like nephelometry or turbidimetry.[4]

-

The results of the solubility studies should be summarized in a clear and structured table.

Table 1: Illustrative Thermodynamic Solubility of this compound at 37°C

| Solvent/Medium | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | ~7.0 | 0.5 | 0.0017 |

| 0.1 N HCl | 1.2 | 1.2 | 0.0041 |

| Acetate Buffer | 4.5 | 0.8 | 0.0028 |

| Phosphate Buffer | 6.8 | 0.6 | 0.0021 |

| Phosphate Buffer | 7.4 | 0.5 | 0.0017 |

| Ethanol | N/A | 5.0 | 0.0173 |

| Propylene Glycol | N/A | 2.5 | 0.0086 |

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

3.1.1. Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.

-

Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C

-

Base Hydrolysis: 0.1 N NaOH at 60°C

-

Oxidation: 3% H2O2 at room temperature

-

Thermal Degradation: Dry heat at 80°C

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Procedure:

-

Prepare solutions of this compound in the respective stress conditions.

-

For thermal and photostability, expose the solid drug substance to the conditions.

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

3.1.2. Formal Stability Studies

Formal stability studies are performed on at least three primary batches of the drug substance to establish a re-test period.

-

Storage Conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Procedure:

-

Package the this compound substance in a container closure system that simulates the proposed packaging.

-

Store the samples at the specified conditions.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing), withdraw samples and analyze for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Quantitative stability data should be presented in a tabular format for easy comparison.

Table 2: Illustrative Forced Degradation of this compound

| Stress Condition | Duration | Assay (% Remaining) | Major Degradation Products (% Peak Area) |

| 0.1 N HCl, 60°C | 24 hours | 85.2 | DP1 (5.1%), DP2 (3.7%) |

| 0.1 N NaOH, 60°C | 8 hours | 78.9 | DP3 (10.3%), DP4 (4.5%) |

| 3% H2O2, RT | 48 hours | 92.5 | DP5 (2.8%) |

| Dry Heat, 80°C | 72 hours | 98.1 | Minor degradation |

| Photostability | ICH Q1B | 99.5 | No significant degradation |

Table 3: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.8 | 0.15 |

| 3 | Conforms | 99.7 | 0.16 |

| 6 | Conforms | 99.5 | 0.18 |

| 9 | Conforms | 99.6 | 0.18 |

| 12 | Conforms | 99.4 | 0.20 |

| 18 | Conforms | 99.2 | 0.22 |

| 24 | Conforms | 99.1 | 0.25 |

| 36 | Conforms | 98.8 | 0.28 |

Visualization of Workflows and Pathways

The following diagram illustrates a general workflow for conducting solubility and stability studies of a new chemical entity like this compound.

Given that this compound is described as a gastric cytoprotectant that enhances mucosal blood flow, a plausible mechanism of action could involve the modulation of pathways regulated by prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), both of which are crucial for gastric mucosal defense.[5][6][7][8]

References

- 1. This compound [drugfuture.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. benchchem.com [benchchem.com]

- 5. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of nitric oxide in mucosal blood flow response and the healing of HCl-induced lesions in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous nitric oxide as a mediator of gastric mucosal vasodilatation during acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. storage.imrpress.com [storage.imrpress.com]

Rotraxate: A Technical Guide to its Therapeutic Potential in Gastric Mucosal Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotraxate (TEI-5103) is a novel investigational compound with significant therapeutic potential as a gastroprotective and anti-ulcer agent. Preclinical studies have demonstrated its efficacy in various models of gastric ulceration. Its primary mechanism of action involves the enhancement of gastric mucosal blood flow and the stimulation of endogenous prostaglandin (B15479496) E2 (PGE2) synthesis, key components of the stomach's natural defense and repair systems. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its pharmacological effects, mechanism of action, available quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction

Gastric and duodenal ulcers are significant health concerns worldwide, often caused by factors such as infection with Helicobacter pylori, prolonged use of nonsteroidal anti-inflammatory drugs (NSAIDs), stress, and lifestyle factors. While current therapies, including proton pump inhibitors and H2 receptor antagonists, are effective in reducing gastric acid, there remains a need for cytoprotective agents that can enhance the mucosal defense mechanisms. This compound emerges as a promising candidate in this therapeutic space. Identified by the code TEI-5103, this compound is an anti-ulcer compound that has been shown to be orally effective.[1] This document synthesizes the available preclinical data to provide an in-depth technical understanding of this compound's potential therapeutic applications.

Mechanism of Action

This compound exerts its gastroprotective effects through a multi-faceted mechanism that does not rely on the inhibition of gastric acid secretion. Instead, it enhances the physiological defense mechanisms of the gastric mucosa.

Enhancement of Gastric Mucosal Blood Flow

A critical component of gastric mucosal integrity is adequate blood flow, which supplies oxygen and nutrients while removing metabolic waste. This compound has been demonstrated to significantly increase gastric mucosal blood flow.[1] This vasodilatory effect is crucial for maintaining a healthy mucosal barrier and for promoting the healing of existing ulcers. The enhanced blood flow likely contributes to the observed cytoprotective effects by ensuring the rapid removal of damaging agents and providing the necessary components for tissue repair.

Stimulation of Prostaglandin E2 (PGE2) Synthesis

Prostaglandins (B1171923), particularly PGE2, are key mediators of gastric cytoprotection. They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion. This compound has been shown to increase the levels of PGE2 in the gastric mucosa. This effect is likely central to its anti-ulcer activity, as prostaglandins play a vital role in maintaining the integrity of the gastric mucosal barrier and in the healing process of ulcers.[2]

The proposed signaling pathway for this compound's mechanism of action is illustrated below:

Preclinical Efficacy

The anti-ulcer activity of this compound has been evaluated in several well-established preclinical models of gastric ulceration in rats. The compound has demonstrated significant protective and healing effects in both acute and chronic ulcer models.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound in various rat models of gastric ulcers.

Table 1: Efficacy of this compound in Acute Gastric Ulcer Models in Rats

| Ulcer Model | Inducing Agent | This compound Dose (p.o.) | Ulcer Inhibition (%) |

| Serotonin-induced | Serotonin | 25 - 400 mg/kg | Dose-dependent, significant effect |

| NSAID-induced | Indomethacin (B1671933) | 25 - 400 mg/kg | Dose-dependent, significant effect |

| NSAID-induced | Acetylsalicylic acid | 25 - 400 mg/kg | Dose-dependent, significant effect |

| Stress-induced | Water immersion stress | 25 - 400 mg/kg | Dose-dependent, significant effect |

Data extracted from a study by Yamasaki et al.[1] Note: The original publication states a dose-dependent effect but does not provide specific percentage inhibition values.

Table 2: Efficacy of this compound in a Chronic Gastric Ulcer Model in Rats

| Ulcer Model | Inducing Agent | This compound Dose (p.o.) | Outcome |

| Acetic acid-induced | Acetic acid | 200 mg/kg (daily) | Accelerated ulcer healing |

Data extracted from a study by Yamasaki et al.[1]

Table 3: Effect of this compound on Gastric Mucosal Blood Flow

| Animal Model | Method | This compound Dose (i.v.) | Outcome |

| Anesthetized Rats | Aminopyrine clearance | 10 - 20 mg/kg | Markedly increased blood flow |

| Anesthetized Dogs | Cross thermocouple | 2.5 - 10 mg/kg | Increased blood flow |

Data extracted from a study by Yamasaki et al.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard and widely accepted models for anti-ulcer drug screening.

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the protective effect of a compound against NSAID-induced gastric damage.

Workflow:

Methodology:

-

Animals: Male Wistar rats weighing 180-220g are used.

-

Housing: Animals are housed in cages with raised mesh bottoms to prevent coprophagy, under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).

-

Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water.[3]

-

Grouping and Dosing: Animals are randomly assigned to experimental groups. The test group receives this compound orally at various doses. The control group receives the vehicle. A positive control group may receive a standard anti-ulcer drug like omeprazole.

-

Ulcer Induction: One hour after the administration of this compound or vehicle, gastric ulcers are induced by oral administration of indomethacin (e.g., 30 mg/kg body weight).[3]

-

Evaluation: Four to six hours after indomethacin administration, the animals are euthanized. Their stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is then examined for lesions.

-

Ulcer Index Calculation: The ulcer index is determined by scoring the lesions based on their number and severity. The percentage of ulcer inhibition is calculated using the formula: [(UI_control - UI_treated) / UI_control] x 100.

Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats

This model is used to assess the ulcer-healing properties of a compound.

Methodology:

-

Animals and Anesthesia: Male Wistar rats are anesthetized (e.g., with ether or isoflurane).

-

Surgical Procedure: A laparotomy is performed, and the stomach is exposed.

-

Ulcer Induction: A volume of acetic acid (e.g., 50% v/v) is injected into the subserosal layer of the gastric wall.

-

Post-operative Care: The abdomen is closed, and the animals are allowed to recover.

-

Treatment: this compound (e.g., 200 mg/kg, p.o.) or vehicle is administered daily for a specified period (e.g., 10-14 days), starting from the day after surgery.

-

Evaluation: At the end of the treatment period, the animals are euthanized, and their stomachs are removed. The ulcerated area is measured to assess the extent of healing.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology data for this compound (TEI-5103) are not extensively available in the public domain. Further studies are required to fully characterize the safety and metabolic profile of this compound.

Clinical Development Status

To date, there is no publicly available information on clinical trials of this compound (TEI-5103) in humans. The compound appears to be in the preclinical stage of development.

Conclusion and Future Directions

This compound (TEI-5103) presents a compelling profile as a potential therapeutic agent for the treatment and prevention of gastric ulcers. Its mechanism of action, centered on enhancing the natural defense systems of the gastric mucosa, distinguishes it from conventional acid-suppressing drugs. The preclinical data robustly support its efficacy in various ulcer models.

Future research should focus on several key areas to advance the development of this compound:

-

Detailed Pharmacokinetics and Metabolism: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound in different species, including humans.

-

Toxicology and Safety Pharmacology: A thorough evaluation of the safety profile of this compound is essential before it can proceed to clinical trials.

-

Elucidation of Molecular Targets: Further investigation into the specific molecular targets of this compound within the prostaglandin synthesis pathway and its effects on vascular endothelial cells will provide a more complete understanding of its mechanism of action.

-

Clinical Trials: Should the preclinical data continue to be favorable, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in human subjects.

References

- 1. Anti-ulcer effect of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl) phenyl] propionic acid hydrochloride (TEI-5103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of E and A prostaglandins on gastric mucosal blood flow and acid secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

The Challenge of Characterizing Rotraxate: A Structural Framework for a Technical Guide

Despite a comprehensive search of available scientific literature, no specific compound or drug class identified as "rotraxate" has been found. This suggests that "this compound" may be a novel, proprietary, or perhaps a misidentified compound name. In the absence of direct data, this document serves as a comprehensive template for the requested in-depth technical guide. It is structured to accommodate the specific data points required for a thorough analysis of a drug and its analogues, using illustrative examples drawn from research on other relevant compounds where applicable.

This framework is designed for researchers, scientists, and drug development professionals, providing a clear structure for presenting quantitative data, experimental protocols, and visualizations of signaling pathways.

Data Presentation: A Comparative Analysis of Analogues

A crucial aspect of drug development is the comparative analysis of analogues to identify candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The following tables are designed to summarize key quantitative data for this compound and its hypothetical analogues.

Table 1: In Vitro Biological Activity

| Compound | Target/Assay | IC50 (µM) | Ki (µM) | EC50 (µM) | Reference |

| This compound | [Target Enzyme/Receptor] | [Value] | [Value] | [Value] | [Citation] |

| Analogue 1 | [Target Enzyme/Receptor] | [Value] | [Value] | [Value] | [Citation] |

| Analogue 2 | [Target Enzyme/Receptor] | [Value] | [Value] | [Value] | [Citation] |

| ... | ... | ... | ... | ... | ... |

Table 2: Cytotoxicity Profile

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | [e.g., Cancer Cell Line] | [Value] | [Value] | [Citation] |

| Analogue 1 | [e.g., Cancer Cell Line] | [Value] | [Value] | [Citation] |

| Analogue 2 | [e.g., Normal Cell Line] | [Value] | [Value] | [Citation] |

| ... | ... | ... | ... | ... |

Table 3: Pharmacokinetic Properties

| Compound | Parameter | Value | Units | Reference |

| This compound | Bioavailability | [Value] | % | [Citation] |

| Half-life (t1/2) | [Value] | h | [Citation] | |

| Cmax | [Value] | ng/mL | [Citation] | |

| Analogue 1 | Bioavailability | [Value] | % | [Citation] |

| Half-life (t1/2) | [Value] | h | [Citation] | |

| Cmax | [Value] | ng/mL | [Citation] | |

| ... | ... | ... | ... | ... |

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the bedrock of scientific research. This section would provide step-by-step methodologies for the synthesis and evaluation of this compound analogues.

Synthesis of this compound Analogues

A detailed, multi-step synthesis protocol would be outlined here. The following is a generalized example based on common organic synthesis procedures.

-

Step 1: Synthesis of Intermediate A. A solution of starting material X in an appropriate solvent (e.g., dry DMF) is treated with reagent Y at a specific temperature. The reaction is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield intermediate A.

-

Step 2: Synthesis of Intermediate B. Intermediate A is then subjected to a subsequent reaction, for instance, a coupling reaction with reagent Z in the presence of a catalyst. The reaction conditions (temperature, time, atmosphere) are critical and would be detailed.

-

Step 3: Final Product Formation. The final analogue is obtained after a final transformation, such as deprotection or salt formation, followed by purification and characterization (e.g., NMR, HRMS).

In Vitro Biological Assays

This section would detail the specific assays used to determine the biological activity of the compounds. The following is an example of a common enzyme inhibition assay.

Enzyme Inhibition Assay (e.g., Kinase Assay):

-

Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds (this compound and its analogues), and a detection reagent.

-

Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compounds are serially diluted and incubated with the kinase enzyme. The enzymatic reaction is initiated by the addition of the substrate and ATP.

-

Data Analysis: After a set incubation period, the reaction is stopped, and the signal (e.g., fluorescence, luminescence) is measured. The IC50 values are then calculated by fitting the dose-response data to a suitable equation.

Cell-Based Assays

Methodologies for assessing the effects of the compounds on cellular processes would be described here.

Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Culture: The chosen cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition and Measurement: MTT reagent is added to each well, and after incubation, the resulting formazan (B1609692) crystals are dissolved. The absorbance is then measured at a specific wavelength to determine cell viability.

Mandatory Visualizations: Signaling Pathways and Workflows

Visual representations are essential for conveying complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential mechanism of action for this compound, targeting a generic receptor tyrosine kinase (RTK) pathway, which is a common target in drug development.[1]

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Analogue Screening

This diagram outlines a typical workflow for the screening and evaluation of novel drug analogues.

Caption: General workflow for screening this compound analogues.

Logical Relationship of a Structure-Activity Relationship (SAR) Study

This diagram illustrates the logical flow of a typical SAR study, a fundamental process in medicinal chemistry.

Caption: Logical flow of a Structure-Activity Relationship study.

While specific data for "this compound" remains elusive, the framework provided here offers a robust and comprehensive structure for the creation of a technical guide on any novel compound and its analogues. This template ensures that all critical aspects, from quantitative data and experimental protocols to visual representations of complex biological information, are presented in a clear, concise, and scientifically rigorous manner. Researchers and drug development professionals can utilize this structure to effectively compile and communicate their findings.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Rotraxate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Rotraxate hydrochloride, a gastric cytoprotective agent. The synthesis involves a two-step process commencing with a Friedel-Crafts acylation followed by hydrolysis. These notes also briefly discuss the putative mechanism of action of this compound, drawing parallels with structurally similar compounds. All quantitative data are presented in tabular format for clarity, and a logical workflow diagram is provided.

Introduction

This compound, chemically known as trans-4-[[4-(aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid, is a drug noted for its anti-ulcer and gastric cytoprotective properties. Its synthesis is of interest to researchers in medicinal chemistry and drug development. The protocol detailed below is based on established synthetic routes, providing a reproducible method for laboratory-scale preparation.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through two primary methods. The first, and more commonly cited, is a Friedel-Crafts acylation followed by hydrolysis. A second method involves the isomerization of the cis-isomer of the final compound. This document will focus on the first method.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Friedel-Crafts Acylation trans-4-(Aminomethyl)cyclohexanecarbonyl chloride reacts with methyl 3-phenylpropionate (B1229125) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield methyl 3-[4-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionate.

Step 2: Hydrolysis The resulting ester is hydrolyzed under acidic conditions to yield this compound hydrochloride.

Quantitative Data Summary

| Parameter | Value | Reference |

| Step 2: Hydrolysis | ||

| Reactant | Methyl 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionate | [1] |

| Reagent | Hydrogen Chloride in Water | [1] |

| Temperature | 70 °C | [1] |

| Reaction Time | 2.5 hours | [1] |

| Yield | 88.0% | [1] |

Experimental Protocol

Materials and Equipment:

-

trans-4-(Aminomethyl)cyclohexanecarbonyl chloride

-

Methyl 3-phenylpropionate

-

Aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or other suitable solvent

-

Hydrochloric acid (HCl), concentrated and aqueous solutions

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

-

Heating and stirring apparatus (magnetic stirrer with heating mantle)

-

Equipment for extraction, filtration, and recrystallization

-

Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Step 1: Synthesis of Methyl 3-[4-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionate

Detailed experimental parameters for this step, including specific quantities of reactants and catalyst, reaction time, and purification methods, should be referenced from the primary literature, such as the patents EP 44541 and US 4402975, and the publication by Takeshita et al. in Chemical & Pharmaceutical Bulletin, 33, 5059 (1985).

A general procedure involves:

-

Dissolving methyl 3-phenylpropionate in a suitable anhydrous solvent (e.g., carbon disulfide) in a reaction flask equipped with a stirrer and a condenser.

-

Cooling the mixture in an ice bath.

-

Gradually adding anhydrous aluminum chloride to the cooled solution while stirring.

-

Slowly adding a solution of trans-4-(aminomethyl)cyclohexanecarbonyl chloride in the same solvent to the reaction mixture.

-

After the addition is complete, allowing the reaction to proceed at a specified temperature (e.g., reflux) for a set period.

-

Upon completion, quenching the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separating the organic layer and extracting the aqueous layer with a suitable solvent.

-

Combining the organic layers, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

-

Purifying the crude product, for example, by column chromatography, to obtain the desired ester intermediate.

Step 2: Synthesis of this compound Hydrochloride (Hydrolysis) [1]

-

Suspend the purified methyl 3-[4-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionate from Step 1 in an aqueous solution of hydrogen chloride.[1]

-

Heat the mixture to 70 °C with stirring.[1]

-

Maintain the reaction at this temperature for 2.5 hours.[1]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold water or another suitable solvent.

-

Dry the product under vacuum to yield this compound hydrochloride. The reported yield for this step is 88.0%.[1]

Logical Workflow for this compound Synthesis

Caption: Workflow of this compound Hydrochloride Synthesis.

Putative Mechanism of Action: Gastric Cytoprotection

While the specific molecular mechanism of this compound has not been extensively elucidated in publicly available literature, its action is categorized as gastric cytoprotection. This effect is generally understood to involve the strengthening of the gastric mucosal barrier and increasing its resistance to necrotizing agents, independent of gastric acid neutralization. For structurally similar compounds, the following mechanisms have been proposed and may be relevant to this compound:

-

Stimulation of Prostaglandin Synthesis: Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa. They stimulate the secretion of mucus and bicarbonate, and increase mucosal blood flow.

-

Increased Mucus and Bicarbonate Secretion: A thick layer of mucus and bicarbonate serves as a physical barrier against the acidic and proteolytic environment of the stomach.

-

Enhancement of Gastric Mucosal Blood Flow: Adequate blood flow is essential for delivering oxygen and nutrients to the mucosal cells and for removing toxic substances, thereby promoting tissue health and repair.

Signaling Pathway for Gastric Cytoprotection

The following diagram illustrates the general signaling pathways involved in gastric cytoprotection, which are likely relevant to the action of this compound.

Caption: Putative Gastric Cytoprotection Pathway.

Disclaimer

This protocol is intended for informational purposes for qualified researchers. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The reagents used are hazardous and should be handled with care. Please consult the relevant safety data sheets (SDS) before commencing any experimental work. The provided synthetic details are based on available literature and may require optimization for specific laboratory conditions.

References

Standard Operating Procedure for Rotraxate Handling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotraxate is a gastric cytoprotective agent, structurally similar to Cetraxate (B1206930).[1] This document provides detailed application notes and protocols for the safe handling and use of this compound in a research laboratory setting. The information herein is compiled from available chemical data and analogous compounds and is intended to supplement, not replace, institutional safety guidelines and a thorough risk assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | trans-4-[[4-(Aminomethyl)cyclohexyl]carbonyl]benzenepropanoic acid | [1] |

| Molecular Formula | C17H23NO3 | [1] |

| Molecular Weight | 289.37 g/mol | [1] |

| CAS Number | 92071-51-7 | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 221-227°C or 245°C (decomposition) | [1] |

Toxicological Data

The following acute toxicity data for this compound has been reported in rats.

| Route of Administration | LD50 (Male Rats) | LD50 (Female Rats) | Reference |

| Oral | 9800 mg/kg | 9800 mg/kg | [1] |

| Intraperitoneal (i.p.) | 862 mg/kg | 835 mg/kg | [1] |

| Subcutaneous (s.c.) | 5000 mg/kg | 5000 mg/kg | [1] |

Note: While the oral LD50 is high, indicating low acute oral toxicity, the intraperitoneal LD50 is significantly lower, suggesting that systemic exposure should be minimized.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended:

| PPE Category | Item | Specifications and Use |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn to prevent skin contact. Change gloves frequently, especially if contamination is suspected. |

| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to prevent contamination of personal clothing. |

| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or airborne particles. |

| Respiratory Protection | Fume Hood or Respirator | Handling of powdered this compound should be performed in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |

Standard Operating Procedures for Handling

Engineering Controls

-

Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Designated Area: Designate a specific area for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.

Safe Handling Practices

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

-

Minimize Dust Generation: Handle solid this compound carefully to avoid generating dust.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

-

Weighing: When weighing, use a balance with a draft shield or conduct the operation within a fume hood.

Storage

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal

-

Spill Cleanup: In case of a spill, wear appropriate PPE. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For larger spills, follow institutional guidelines.

-

Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not extensively published. However, based on its structural similarity to Cetraxate, a multi-faceted gastroprotective mechanism is proposed.[1] The key proposed actions include:

-

Enhancement of Gastric Mucus Barrier: Stimulation of mucin synthesis and secretion, which forms a protective layer on the gastric mucosa.[2]

-

Stimulation of Prostaglandin Synthesis: Increased production of prostaglandins, which play a crucial role in maintaining mucosal integrity by promoting mucus and bicarbonate secretion and enhancing mucosal blood flow.[3]

-

Inhibition of Fibrinolysis: The anti-ulcer effect may be partially attributed to its metabolite, tranexamic acid, which inhibits the breakdown of fibrin (B1330869) clots, aiding in the healing of bleeding ulcers.[4]

-

Increased Mucosal Blood Flow: Improvement of blood circulation in the gastric mucosa, which is essential for tissue repair and maintenance.[5][6]

Below is a diagram illustrating the proposed signaling pathway for this compound's gastroprotective effects.

Caption: Proposed signaling pathway for the gastroprotective effects of this compound.

Experimental Protocols

The following are general protocols for in vitro and in vivo experiments involving this compound. Specific parameters should be optimized for each experimental design.

In Vitro Mucin Production Assay

Objective: To determine the effect of this compound on mucin production in a gastric epithelial cell line.

Methodology:

-

Cell Culture: Culture a suitable gastric epithelial cell line (e.g., NCI-N87) in appropriate media and conditions until confluent.

-

Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time period (e.g., 24 hours).

-

Mucin Staining: Fix the cells and stain for mucin using Alcian Blue or Periodic acid-Schiff (PAS) staining.

-

Quantification: Elute the stain and measure the absorbance at the appropriate wavelength to quantify the amount of mucin.

-

Data Analysis: Compare the mucin production in this compound-treated cells to the control group.

In Vivo Gastric Ulcer Model (Rat)

Objective: To evaluate the gastroprotective effect of this compound in an experimentally induced gastric ulcer model.

Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week with free access to food and water.

-

Fasting: Fast the rats for 24 hours prior to ulcer induction, with free access to water.

-

Drug Administration: Administer this compound (e.g., 100, 200 mg/kg, p.o.) or vehicle control to different groups of rats one hour before ulcer induction.

-

Ulcer Induction: Induce gastric ulcers using a standard method (e.g., oral administration of indomethacin (B1671933) or ethanol).

-

Euthanasia and Sample Collection: Euthanize the rats after a set time (e.g., 4 hours) and carefully dissect the stomachs.

-

Ulcer Scoring: Open the stomachs along the greater curvature, rinse with saline, and score the ulcers based on their number and severity.

-

Histopathology: Fix a portion of the stomach tissue in formalin for histopathological examination.

Experimental Workflow Diagram

The following diagram outlines a general workflow for screening and evaluating the efficacy of this compound.

Caption: General experimental workflow for the evaluation of this compound.

References

- 1. This compound [drugfuture.com]

- 2. What is Cetraxate Hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of Cetraxate Hydrochloride? [synapse.patsnap.com]

- 4. Studies on the mechanism of action of cetraxate [4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride], a new anti-ulcer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of cetraxate, a new antiulcer drug, against serotonin-induced ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of prolonged oral administration of cetraxate hydrochloride on experimentally-induced intestinal metaplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-Based Assays Using Rotraxate: Application Notes and Protocols

Initial searches for "Rotraxate" did not yield information on a compound with that specific name in the context of cell-based assays or drug development. It is possible that "this compound" is a novel or internal compound name not yet in the public domain, or that it is a misspelling of a different agent.

The search results did, however, provide information on two other drugs, Roxatidine (B1205453) and Methotrexate (B535133) , which are used in cell-based assays and may be relevant if "this compound" was a typographical error.

-

Roxatidine acetate (B1210297) is a histamine (B1213489) H2-receptor antagonist with demonstrated cytoprotective action. It has been shown to prevent the formation of gastric mucosal lesions induced by various necrotizing agents.[1]

-

Methotrexate is an antineoplastic agent that functions as a folate antagonist, inhibiting enzymes responsible for nucleotide synthesis.[2][3][4][5] This mechanism arrests the cell cycle in the S phase, leading to apoptosis, and also confers anti-inflammatory effects.[3]

Without further clarification on the identity of "this compound," it is not possible to provide specific application notes and protocols. Should "this compound" be a novel compound, the following sections provide a general framework and example protocols for evaluating a new chemical entity in cell-based assays, drawing on common methodologies used for compounds with cytoprotective or cytotoxic effects.

General Considerations for Cell-Based Assays

Cell-based assays are crucial tools in drug discovery and development for assessing a compound's biological activity, mechanism of action, and potential toxicity. The choice of assays depends on the predicted therapeutic effect of the compound. For a cytoprotective agent, assays measuring cell viability and resistance to stressors are relevant. For a cytotoxic or anti-proliferative agent, assays for cell death, apoptosis, and cell cycle arrest are appropriate.

Hypothetical Application Note 1: Assessing Cytoprotective Effects

This application note describes the use of a cell viability assay to evaluate the potential cytoprotective properties of a test compound against an induced cellular stressor.

Objective: To determine the ability of a test compound to protect cells from stress-induced cell death.

Principle: A cellular stressor (e.g., hydrogen peroxide, ethanol) is used to induce cell death. The cytoprotective effect of the test compound is quantified by measuring the extent of cell viability in the presence of the stressor and varying concentrations of the compound. Cell viability can be assessed using various methods, such as the MTT assay, which measures mitochondrial metabolic activity.

Experimental Workflow:

Figure 1: Workflow for a cytoprotection assay.

Protocol: MTT Assay for Cytoprotection

-

Cell Seeding: Seed a suitable cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for 1-2 hours.

-

Induction of Stress: Add the cellular stressor (e.g., hydrogen peroxide to a final concentration of 100 µM) to all wells except the untreated control wells. Incubate for a further 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the protective effect.

Hypothetical Application Note 2: Investigating Induction of Apoptosis

This application note details the use of an Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay to determine if a test compound induces apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound.

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway Overview:

Figure 2: Apoptosis detection via Annexin V/PI staining.